molecular formula C23H28N6 B5559091 1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane

1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane

Cat. No. B5559091
M. Wt: 388.5 g/mol
InChI Key: KVZOHOVDGQZRQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro decane derivatives like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves a cost-effective three-step process that yields high product purity without the need for further purification. This method highlights the efficiency and scalability of synthesizing such complex molecules (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of diazaspiro decane derivatives is characterized by their spirocyclic framework, often incorporating heteroatoms that contribute to their unique chemical behavior. For instance, the X-ray crystal structure analysis of related compounds provides detailed insights into their molecular geometry, demonstrating the impact of substituent groups on the overall structure and stability (Moser et al., 2005).

Chemical Reactions and Properties

Diazaspiro decane derivatives undergo various chemical reactions, allowing for functionalization and further modification. For example, unactivated yne-en-ynes can react with substituted aryl halides to afford diazaspiro[4.5]decane with exocyclic double bonds, showcasing the compound's versatility in synthetic chemistry (Li et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro decane derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies involving crystallography provide valuable data on the arrangement of molecules in the solid state, which is crucial for understanding the material's physical characteristics (Biswas et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diazaspiro decane derivatives are determined by their functional groups and molecular structure. Their interaction with other chemical entities, potential as catalysts, and role in multicomponent reactions highlight their chemical versatility and utility in organic synthesis (Tahmassebi et al., 2011).

properties

IUPAC Name

1-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6/c1-27-17-20(21(26-27)19-7-3-2-4-8-19)18-29-14-5-9-23(29)10-15-28(16-11-23)22-24-12-6-13-25-22/h2-4,6-8,12-13,17H,5,9-11,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZOHOVDGQZRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)CN3CCCC34CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane

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